4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine
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Overview
Description
4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves the iodination of a pyrazole precursor followed by the formation of the pyrimidine ring. One common method includes the reaction of 5-iodo-1-methylpyrazole with a suitable pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to enhance efficiency and reduce costs. The choice of reagents and conditions is crucial to ensure the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole-pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. The iodine atom in the pyrazole ring can form strong interactions with biological molecules, leading to various biological effects. The compound can inhibit specific enzymes or receptors, thereby modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
5-Iodo-1-methylpyrazole: A precursor in the synthesis of 4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine.
4-(1-Methyl-1H-pyrazol-4-yl)pyrimidine: A similar compound without the iodine atom.
5-Bromo-1-methylpyrazole: Another halogenated pyrazole derivative with similar reactivity.
Uniqueness
The presence of the iodine atom in this compound makes it unique compared to other similar compounds. The iodine atom enhances the compound’s reactivity and potential biological activities, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H7IN4 |
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Molecular Weight |
286.07 g/mol |
IUPAC Name |
4-(5-iodo-1-methylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C8H7IN4/c1-13-8(9)6(4-12-13)7-2-3-10-5-11-7/h2-5H,1H3 |
InChI Key |
IRUZAQCORMHKMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C2=NC=NC=C2)I |
Origin of Product |
United States |
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